6-deoxy-D-galactono-1,5-lactone
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Overview
Description
6-deoxy-D-galactono-1,5-lactone is a deoxygalactonolactone with the hydroxy group at position 6 replaced by hydrogen.
Scientific Research Applications
Synthesis of Complex Molecules :
- 6-deoxy-D-galactono-1,5-lactone is used as a chiral starting material for synthesizing various molecules. For example, prolonged benzoylation of D-Galactono-1,4-lactone has led to the formation of hex-2-enono-1,4-lactones (furan-2-ones) (Rivas et al., 2018).
- It's also used in the synthesis of furanose glycosides of abequose (3, 6-Dideoxy-D-Xylo-Hexose), demonstrating its value in carbohydrate chemistry (Moradei et al., 1991).
Chemical Research and Modifications :
- In chemical research, D-Galactono-1,4-lactone has been employed in photoinduced electron transfer and chemical alpha-deoxygenation processes to synthesize 2-deoxy-D-lyxo-hexofuranosides (Chiocconi et al., 2002).
- Open-chain acetonides of D-galactono-1,4-lactone are used as starting materials for the synthesis of pyrrolidines, azepanes, and 5-azidomethyltetrahydrofuran-2-carboxylates (Long et al., 1999).
Biochemical Applications :
- The compound has been pivotal in the study of reaction mechanisms of D-galactose dehydrogenases, aiding in the understanding of enzymatic dehydrogenation processes (Ueberschär et al., 1974).
Synthesis of Carbohydrate Derivatives :
- This compound derivatives are synthesized for various applications, including the preparation of bromodeoxyaldonic acids and their derivatives, which have applications in carbohydrate chemistry and possibly in medical research (Bock et al., 1979).
Properties
Molecular Formula |
C6H10O5 |
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Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3+,4+,5-/m1/s1 |
InChI Key |
ZVAHHEYPLKVJSO-MGCNEYSASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O |
Canonical SMILES |
CC1C(C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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